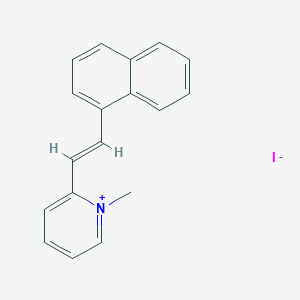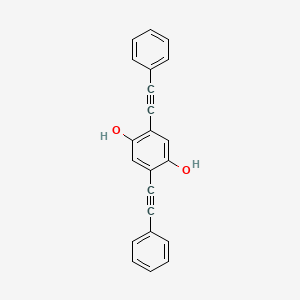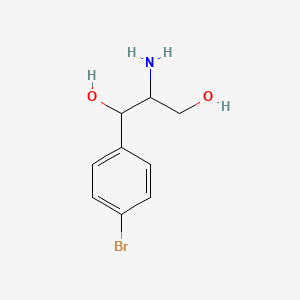
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C18H16IN It is known for its unique structure, which includes a pyridinium ion linked to a naphthalene moiety via a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-(naphthalen-1-yl)vinyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted vinylpyridinium compounds.
科学的研究の応用
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The vinyl group and naphthalene moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: A similar compound with a pyrene moiety instead of naphthalene.
N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another compound with a naphthalene and pyridine structure.
Uniqueness
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is unique due to its specific combination of a pyridinium ion, vinyl group, and naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
36098-48-3 |
|---|---|
分子式 |
C18H16IN |
分子量 |
373.2 g/mol |
IUPAC名 |
1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+; |
InChIキー |
YDBPTWNNICMYPY-UEIGIMKUSA-M |
異性体SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-] |
正規SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)

![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)




